molecular formula C9H8ClN3 B1416254 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole CAS No. 50369-42-1

3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole

Cat. No.: B1416254
CAS No.: 50369-42-1
M. Wt: 193.63 g/mol
InChI Key: GGJVSXOUFLUSKM-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics. Additionally, this compound can bind to proteins, altering their structure and function. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Additionally, this compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to the heme group, preventing the enzyme from metabolizing its substrates. Additionally, this compound can interact with DNA, leading to changes in gene expression. This interaction is facilitated by the compound’s ability to intercalate between DNA base pairs, disrupting the normal function of the DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature, but it can degrade over time when exposed to light and moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At high doses, this compound can be toxic, causing adverse effects such as liver damage and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This compound can be metabolized into various metabolites, which can have different biological activities. The metabolism of this compound can also affect metabolic flux and the levels of other metabolites in the cell, leading to changes in cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of this compound can also be influenced by its hydrophobicity, which allows it to readily diffuse through lipid membranes .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. The localization of this compound can also influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

3-chloro-4-methyl-5-phenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-13-8(11-12-9(13)10)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJVSXOUFLUSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.